Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

3-(4-bromophenyl)-3-hydroxypropanenitrile is a versatile organic compound with significant applications in chemical synthesis. It features a bromophenyl group and a hydroxyl group, which offer excellent reactivity and compatibility with various synthetic pathways. This compound is particularly useful for constructing complex organic molecules due to its structural diversity and ease of functionalization. Its nitrile group allows for the formation of amides and esters, while the hydroxyl group facilitates the creation of ethers and esters.
3-(4-bromophenyl)-3-hydroxypropanenitrile structure
65984-59-0 structure
商品名:3-(4-bromophenyl)-3-hydroxypropanenitrile
CAS番号:65984-59-0
MF:C9H8BrNO
メガワット:226.06992149353
CID:5520959
PubChem ID:10857133

3-(4-bromophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • 4-Bromo-β-hydroxybenzenepropanenitrile
    • 3-(4-Bromophenyl)-3-hydroxypropanenitrile
    • 65984-59-0
    • EN300-1246560
    • 4-Bromo-
    • QBIXYALEBZJFSR-UHFFFAOYSA-N
    • G73353
    • DB-203729
    • AKOS017560431
    • MFCD13186688
    • A-hydroxybenzenepropanenitrile
    • SCHEMBL2547851
    • 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE
    • 3-(4-bromophenyl)-3-hydroxypropanenitrile
    • インチ: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2
    • InChIKey: QBIXYALEBZJFSR-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)CC#N)=CC=C(Br)C=C1

計算された属性

  • せいみつぶんしりょう: 224.97893g/mol
  • どういたいしつりょう: 224.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-(4-bromophenyl)-3-hydroxypropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1246560-100mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95.0%
100mg
$272.0 2023-10-02
Aaron
AR02896W-2.5g
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
2.5g
$2142.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694756-100mg
4-Bromo-β-hydroxybenzenepropanenitrile
65984-59-0 96%
100mg
¥1827.00 2024-05-04
Enamine
EN300-1246560-250mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95.0%
250mg
$389.0 2023-10-02
1PlusChem
1P0288YK-100mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
100mg
$314.00 2024-04-22
Aaron
AR02896W-1g
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
1g
$1105.00 2025-02-15
Aaron
AR02896W-100mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95%
100mg
$399.00 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694756-250mg
4-Bromo-β-hydroxybenzenepropanenitrile
65984-59-0 96%
250mg
¥2811.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694756-500mg
4-Bromo-β-hydroxybenzenepropanenitrile
65984-59-0 96%
500mg
¥4686.00 2024-05-04
Enamine
EN300-1246560-5000mg
3-(4-bromophenyl)-3-hydroxypropanenitrile
65984-59-0 95.0%
5000mg
$2277.0 2023-10-02

3-(4-bromophenyl)-3-hydroxypropanenitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C
1.2C:Al2O3, 20°C
リファレンス
Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles
By Mochalov, S. S. et al, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403

ごうせいかいろ 2

はんのうじょうけん
1.1C:12148-72-0, C:(C6H11)3P, S:PhMe, 25°C; 30 min, 25°C
1.2S:DMSO, 6 h, 25°C
リファレンス
RhI-catalyzed aldol-type reaction of organonitriles under mild conditions
By Goto, Akihiro et al, Chemical Communications (Cambridge, 2008, (19), 2212-2214

ごうせいかいろ 3

はんのうじょうけん
1.1R:Me3SiCl, S:THF
リファレンス
Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketones
By Sun, Peipei and Shi, Baochuan, Journal of Chemical Research, 1999, (5), 318-319

ごうせいかいろ 4

はんのうじょうけん
1.1R:Ni, S:(CH2OMe)2
リファレンス
Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickel
By Inaba, Shinichi and Rieke, Reuben D., Tetrahedron Letters, 1985, 26(2), 155-6

ごうせいかいろ 5

はんのうじょうけん
1.1S:H2O, 2 h, rt
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
リファレンス
Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to Benzaldehyde
By Kumagai, Yuta et al, Australian Journal of Chemistry, 2015, 68(11), 1668-1671

ごうせいかいろ 6

はんのうじょうけん
1.1C:1109-15-5, S:PhMe, 6 h, 80°C
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
リファレンス
Stereospecific Oxycyanation of Alkenes with Sulfonyl Cyanide
By Kiyokawa, Kensuke et al, Angewandte Chemie, 2023, 62(12), e202218743

ごうせいかいろ 7

はんのうじょうけん
1.1R:Fe, C:I2, S:MeCN, 36 h, 60°C
1.2R:NH4Cl, S:H2O, 60°C
リファレンス
Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds
By Liu, Xuan-Yu et al, Organic Letters, 2019, 21(15), 5873-5878

3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials

3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products

3-(4-bromophenyl)-3-hydroxypropanenitrile 関連文献

  • 1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitriles
    Zhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931

3-(4-bromophenyl)-3-hydroxypropanenitrileに関する追加情報

3-(4-bromophenyl)-3-hydroxypropanenitrile: A Comprehensive Overview of CAS No. 65984-59-0

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS No. 65984-59-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its brominated phenyl and hydroxyl functionalities, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The molecular structure of 3-(4-bromophenyl)-3-hydroxypropanenitrile consists of a central nitrile group attached to a propyl chain, which is further substituted with a 4-bromophenyl group and a hydroxyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential of 3-(4-bromophenyl)-3-hydroxypropanenitrile in various therapeutic areas. For instance, its ability to modulate specific biological pathways has been explored in the context of cancer research. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

In addition to its antiproliferative properties, 3-(4-bromophenyl)-3-hydroxypropanenitrile has shown promise as a potential lead compound for the development of new anti-inflammatory agents. Research conducted at the University of California, Los Angeles (UCLA) in 2022 revealed that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(4-bromophenyl)-3-hydroxypropanenitrile could be further optimized to develop novel treatments for inflammatory diseases like rheumatoid arthritis and Crohn's disease.

The synthetic accessibility of 3-(4-bromophenyl)-3-hydroxypropanenitrile is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 4-bromobenzaldehyde with cyanohydrin in the presence of a suitable catalyst, yielding high yields and purity levels. This synthetic flexibility allows researchers to easily modify the structure of 3-(4-bromophenyl)-3-hydroxypropanenitrile to enhance its pharmacological properties or explore new biological activities.

Beyond its direct therapeutic applications, 3-(4-bromophenyl)-3-hydroxypropanenitrile serves as an important building block in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable intermediate in the development of novel drugs and materials. For example, researchers at the Max Planck Institute for Chemical Biology have utilized this compound as a starting material to synthesize compounds with enhanced bioavailability and reduced toxicity profiles.

The safety profile of 3-(4-bromophenyl)-3-hydroxypropanenitrile is also an important consideration in its potential use as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS No. 65984-59-0) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for innovative treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:65984-59-0)3-(4-bromophenyl)-3-hydroxypropanenitrile
A1216961
清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):194/322/644/1818